6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid
Description
6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the pyridine and piperazine rings in its structure suggests that it may interact with various biological targets, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
6-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-10-12(14(21)22)18-15(17-11)20-8-6-19(7-9-20)13-4-2-3-5-16-13/h2-5,10H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAXHTDRISDWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic conditions.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyridin-2-ylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Pharmacology: It is used in the development of pharmacological agents with potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperazine rings in its structure allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
The presence of both the pyrimidine and piperazine moieties in 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid makes it unique compared to other similar compounds. This dual functionality allows for diverse interactions with biological targets, enhancing its potential as a versatile scaffold in drug design and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
